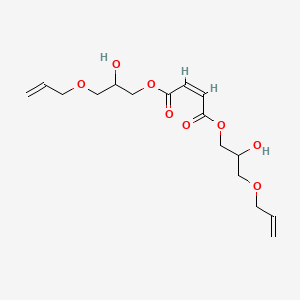
7,9-Dimethoxy-3,4-dihydrophenanthren-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,9-Dimethoxy-3,4-dihydrophenanthren-1(2H)-one is an organic compound belonging to the phenanthrene family. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of methoxy groups at positions 7 and 9 and a ketone group at position 1.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dimethoxy-3,4-dihydrophenanthren-1(2H)-one typically involves multi-step organic reactions. One possible route could be:
Starting Material: A suitable phenanthrene derivative.
Methoxylation: Introduction of methoxy groups at positions 7 and 9 using methanol and a catalyst such as sulfuric acid.
Reduction: Reduction of the phenanthrene to a dihydrophenanthrene using hydrogen gas and a palladium catalyst.
Oxidation: Introduction of the ketone group at position 1 using an oxidizing agent like chromium trioxide.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be used to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones.
Reduction: Reduction can convert the ketone group to an alcohol.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenanthrenes.
Wissenschaftliche Forschungsanwendungen
7,9-Dimethoxy-3,4-dihydrophenanthren-1(2H)-one may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving phenanthrene derivatives.
Medicine: Investigated for pharmacological properties.
Industry: Used in the production of dyes, pigments, and other chemicals.
Wirkmechanismus
The mechanism of action would depend on the specific application. In biological systems, it might interact with enzymes or receptors, influencing various pathways. The methoxy and ketone groups could play roles in binding to molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthrene: The parent compound without methoxy or ketone groups.
1,2-Dimethoxyphenanthrene: Similar but with methoxy groups at different positions.
Phenanthrenequinone: An oxidized derivative.
Uniqueness
7,9-Dimethoxy-3,4-dihydrophenanthren-1(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
6147-83-7 |
|---|---|
Molekularformel |
C16H16O3 |
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
7,9-dimethoxy-3,4-dihydro-2H-phenanthren-1-one |
InChI |
InChI=1S/C16H16O3/c1-18-10-6-7-12-11-4-3-5-15(17)13(11)9-16(19-2)14(12)8-10/h6-9H,3-5H2,1-2H3 |
InChI-Schlüssel |
XWOUAPQESWSMBQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C3C(=C2C=C1)CCCC3=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




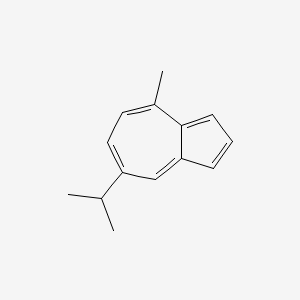
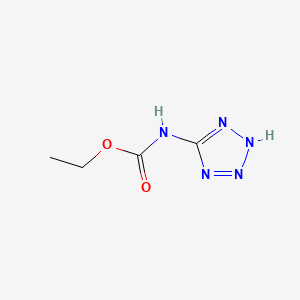

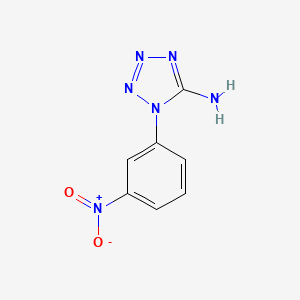

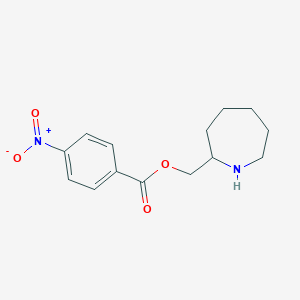
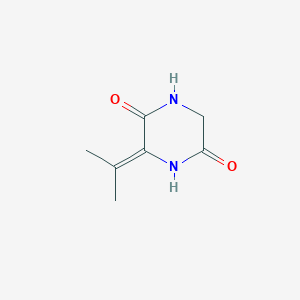
![N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine](/img/structure/B14727633.png)

![(NE)-N-[[4-(dimethylamino)phenyl]-pyridin-4-ylmethylidene]hydroxylamine](/img/structure/B14727640.png)
